molecular formula C26H24N4O2 B3521366 (4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone

(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone

Cat. No.: B3521366
M. Wt: 424.5 g/mol
InChI Key: QUOAGBOBTMSLSG-UHFFFAOYSA-N
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Description

(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone is a complex organic compound that features a phthalazine core, a hydroxyphenyl group, and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxyphenyl Group: This step might involve a nucleophilic substitution reaction where a hydroxyphenyl derivative is introduced to the phthalazine core.

    Introduction of the Piperidinylmethanone Moiety: This can be done through a coupling reaction, often using reagents like piperidine and a carbonyl-containing compound.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The phthalazine core can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the hydroxyphenyl and piperidinylmethanone moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Reduced phthalazine derivatives.

    Substitution Products: Various substituted phenyl and piperidinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with phthalazine cores are often studied as catalysts in organic reactions.

    Material Science: Used in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to their complex structures.

    Receptor Binding: Studied for their ability to bind to specific biological receptors.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for various diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Chemical Synthesis: Used as intermediates in the synthesis of other complex molecules.

    Polymer Production: Potential use in the production of specialized polymers.

Mechanism of Action

The mechanism of action of (4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting specific biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Hydroxyphenyl)phthalazin-1-yl)amine: Lacks the piperidinylmethanone moiety.

    (4-(4-Hydroxyphenyl)phthalazin-1-yl)phenylmethanone: Lacks the piperidine ring.

    (4-(4-Hydroxyphenyl)phthalazin-1-yl)piperidine: Lacks the methanone group.

Uniqueness

(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone is unique due to the combination of its phthalazine core, hydroxyphenyl group, and piperidinylmethanone moiety, which together confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c31-21-14-10-18(11-15-21)24-22-6-2-3-7-23(22)25(29-28-24)27-20-12-8-19(9-13-20)26(32)30-16-4-1-5-17-30/h2-3,6-15,31H,1,4-5,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOAGBOBTMSLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone
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(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone
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(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone
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(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone
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(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone
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(4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)phenyl)(piperidin-1-yl)methanone

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